

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methadone

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Compound of Interest		
Compound Name:	Methiodone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of methadone, a synthetic opioid with a complex pharmacological profile. The information is curated to support research, scientific inquiry, and drug development efforts, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

## Pharmacokinetics: The Journey of Methadone in the Body

Methadone's clinical utility and its associated risks are deeply rooted in its unique pharmacokinetic profile, characterized by high interindividual variability.[1] It is administered as a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for the opioid effects, while the (S)-enantiomer has been linked to adverse cardiac effects like QTc prolongation.[2]

### **Absorption**

Methadone is well absorbed from the gastrointestinal tract due to its high lipid solubility.[3] Oral administration is the main route for both pain management and opioid use disorder treatment.
[4]



- Bioavailability: Following oral administration, the bioavailability of methadone shows significant variation, ranging from 36% to 100%, with a pooled mean of approximately 85.4%.[3][5][6] Rectal administration also results in high bioavailability, with a mean of 76%.
   [7][8]
- Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached between 1 to 7.5 hours after oral administration.[3][9] Slower absorption is often observed in opioid users compared to healthy subjects, which may be due to the pharmacological effect of opioids in slowing gastric motility.[3]

### **Distribution**

Once absorbed, methadone is extensively distributed throughout the body. Its high lipophilicity contributes to its accumulation in tissues, creating a reservoir that leads to its long half-life.[10]

- Volume of Distribution (Vd): The apparent volume of distribution is large, approximately 4
   L/kg, with a wide range of 2 to 13 L/kg.[1]
- Protein Binding: Methadone is highly bound to plasma proteins (85-90%), particularly alpha-1-acid glycoprotein (also known as orosomucoid) and, to a lesser extent, albumin.[1][5][11]
   [12] This high degree of protein binding can be a source of pharmacokinetic variability and drug-drug interactions.[10]

### Metabolism

Methadone is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[13] This metabolic process is the main source of the pronounced interindividual variability in methadone clearance.[14]

- Primary Pathway: The main metabolic pathway is N-demethylation to form the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[2][4]
- CYP Enzyme Involvement: Multiple CYP isoforms are involved, with CYP2B6 and CYP3A4 being the principal enzymes.[14][15][16] Other contributing enzymes include CYP2C19, CYP2D6, CYP2C9, and CYP2C8.[15][16]



Stereoselectivity: The metabolism is stereoselective. CYP2B6 and CYP2D6 primarily
metabolize the less active (S)-methadone, while CYP2C19 and CYP2C8 preferentially
metabolize the active (R)-methadone.[2][17][18] CYP3A4 shows little to no stereoselectivity.
[2][17]

### **Excretion**

The elimination of methadone and its metabolites occurs through both renal and fecal routes. [1][19]

- Half-Life (t½): Methadone has a long and highly variable elimination half-life, ranging from 15 to 60 hours, with some reports extending from 5 to 130 hours.[1][4][17] In opioid-tolerant individuals, the average half-life is around 24 hours, whereas in opioid-naïve individuals, it can be approximately 55 hours.[4][20]
- Clearance: Total body clearance is subject to wide interindividual variation.[1] Renal clearance is influenced by urinary pH; acidification of the urine increases the renal excretion of unchanged methadone.[10]

### **Data Summary Tables**

Table 1: Summary of Methadone Pharmacokinetic Parameters



Parameter	Value	Reference(s)
Absorption		
Oral Bioavailability	36% - 100% (Mean: ~85.4%)	[1][3][5][6][21]
Rectal Bioavailability	~76%	[7][8]
Time to Peak (Tmax)	1 - 7.5 hours	[1][3]
Distribution		
Volume of Distribution (Vd)	~4 L/kg (Range: 2 - 13 L/kg)	[1]
Protein Binding	85% - 90%	[1][11]
Metabolism		
Primary Metabolite	EDDP (inactive)	[2][4]
Key CYP Enzymes	CYP2B6, CYP3A4, CYP2C19, CYP2D6	[14][15][16]
Excretion		
Elimination Half-life (t½)	15 - 60 hours (Range: 5 - 130 hours)	[1][4][17]
Routes of Elimination	Renal and Fecal	[1][19]

Table 2: Receptor Binding Affinities of Methadone Enantiomers



Compound	Receptor	Affinity (IC50, nM)	Reference(s)
R-methadone	μ1-opioid	3.0	[22]
μ2-opioid	6.9	[22]	
S-methadone	μ1-opioid	26.4	[22]
μ2-opioid	88	[22]	
Racemic Methadone	μ-opioid (Ki)	1.7 - 3.378	[4][23]
δ-opioid (Ki)	435	[4]	
к-opioid (Ki)	405	[4]	_
NMDA	2,500 - 8,300	[4]	_

## Pharmacodynamics: How Methadone Acts on the Body

Methadone's therapeutic effects and toxicities are a result of its complex interactions with multiple receptor systems in the central nervous system.

### **Mechanism of Action**

Methadone's primary mechanism involves its activity at opioid receptors, but its unique profile is also due to its action on the NMDA receptor.[3][24]

- μ-Opioid Receptor Agonism: Methadone is a potent, full agonist at the μ-opioid receptor.[3][6]
   This action is responsible for its analgesic effects, respiratory depression, and its ability to suppress withdrawal symptoms in opioid-dependent individuals.[3] By occupying and activating these receptors, methadone can block the euphoric effects of other opioids like heroin.
- NMDA Receptor Antagonism: Both enantiomers of methadone act as noncompetitive
  antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.
   [4] This action is thought to contribute to its efficacy in treating neuropathic pain, reducing
  opioid tolerance, and decreasing cravings.[3][4]



Other Receptor Activity: Methadone also has some agonist activity at kappa (κ) and sigma
 (σ) opioid receptors and inhibits the reuptake of serotonin and norepinephrine, which may
 also contribute to its analgesic properties.[3][19]

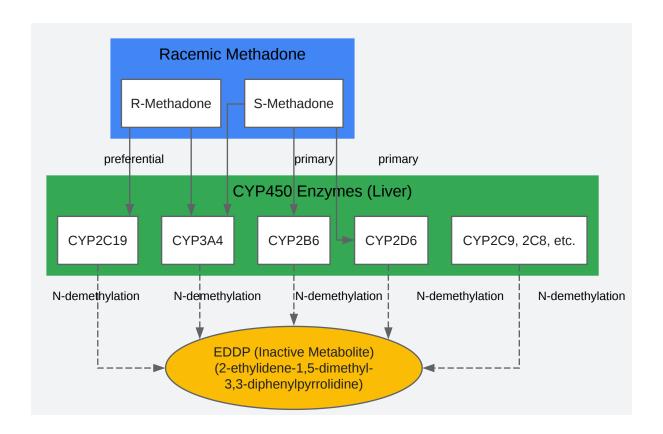
### **Signaling Pathways**

The binding of methadone to its target receptors initiates a cascade of intracellular signaling events.

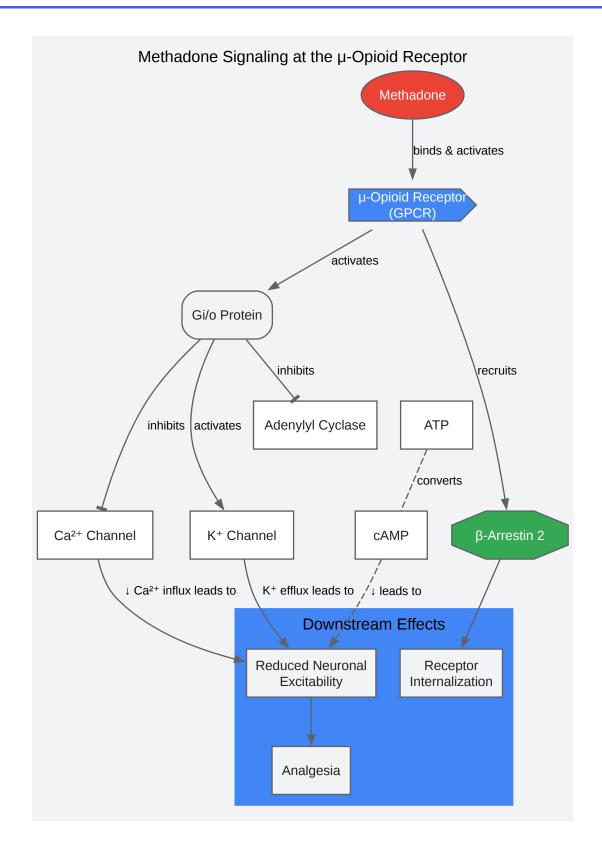
- μ-Opioid Receptor Signaling: As a G-protein coupled receptor (GPCR) agonist, methadone binding to the μ-opioid receptor activates inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.
- β-Arrestin Recruitment: Unlike morphine, methadone has been shown to be a β-arrestin-biased agonist. It potently induces the recruitment of β-arrestin-2 to the μ-opioid receptor, which is associated with receptor internalization and desensitization.[2] This property may contribute to its distinct pharmacological profile compared to other opioids.

**Visualizations: Pathways and Workflows** 









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